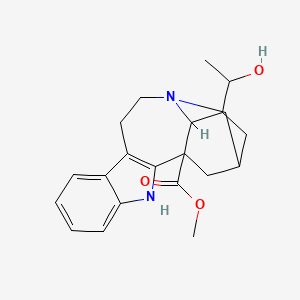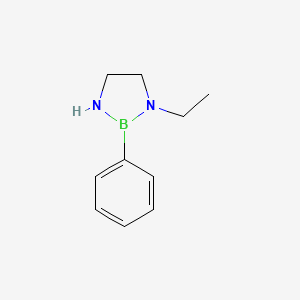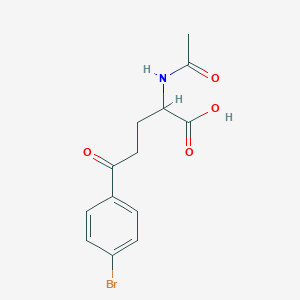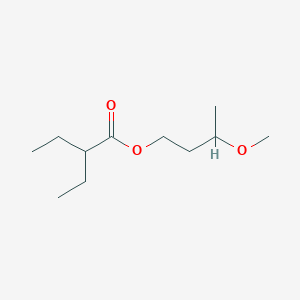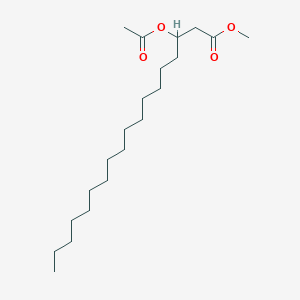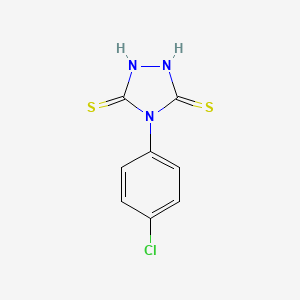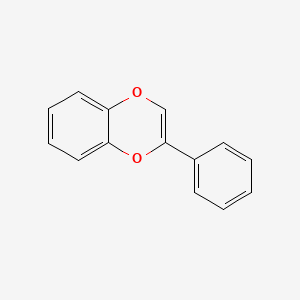
2-Chloro-1,3,2-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,3,2-dioxaphosphinane is an organophosphorus compound with the molecular formula C3H6ClO2P It is a cyclic phosphonate ester, characterized by a six-membered ring containing phosphorus, oxygen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3,2-dioxaphosphinane can be synthesized through the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction typically involves the following steps :
Preparation of 2-chloro-1,3,2-dioxaphospholane: Ethylene glycol reacts with phosphorus trichloride in an organic solvent to form 2-chloro-1,3,2-dioxaphospholane.
Oxidation to this compound: The 2-chloro-1,3,2-dioxaphospholane is then subjected to an oxidizing reaction using dried ozone in an organic solvent. The organic solvent is removed, and the product is collected by vacuum rectification.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Substitution: It can react with phenyl Grignard reagents to form phenyl-substituted products.
Common Reagents and Conditions
Oxidizing Agents: Dried ozone is commonly used for the oxidation of this compound.
Grignard Reagents: Phenyl Grignard reagents are used for substitution reactions.
Major Products Formed
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Formed through oxidation reactions.
Phenyl-substituted Products: Formed through substitution reactions with phenyl Grignard reagents.
Scientific Research Applications
2-Chloro-1,3,2-dioxaphosphinane has several applications in scientific research, including:
Chemistry: Used as a reagent in esterification reactions for cyclic phosphate synthesis.
Biology: Involved in the synthesis of biologically active phospholipids and nucleolipids.
Medicine: Utilized in the development of analogs of miltefosine, a drug used to treat leishmaniasis.
Industry: Employed in the synthesis of UV-polymerizable lipids and block copolymers.
Mechanism of Action
The mechanism of action of 2-chloro-1,3,2-dioxaphosphinane involves its reactivity with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in esterification and substitution reactions, where the compound forms stable products with nucleophiles such as alcohols and phenyl Grignard reagents .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: A closely related compound with similar reactivity but different structural properties.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another similar compound used in the synthesis of cyclic phosphates.
Uniqueness
2-Chloro-1,3,2-dioxaphosphinane is unique due to its six-membered ring structure, which imparts distinct chemical properties compared to its five-membered ring analogs. Its reactivity with nucleophiles and ability to form stable cyclic phosphates make it valuable in various synthetic applications .
Properties
IUPAC Name |
2-chloro-1,3,2-dioxaphosphinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO2P/c4-7-5-2-1-3-6-7/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXYKVYICSTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(OC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503756 |
Source


|
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-89-6 |
Source


|
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)


